molecular formula C17H13IN6O2 B11649711 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

Cat. No.: B11649711
M. Wt: 460.23 g/mol
InChI Key: WEOFQWWZRLXFLR-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by cyclization reactions involving hydrazides and nitriles.

    Attachment of the Iodophenyl Group: This step often involves a nucleophilic substitution reaction where an iodophenyl acetamide is reacted with the benzimidazole-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and iodophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzimidazole core, which is known for its biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its additional nitro group.

    1,2,4-oxadiazolone derivatives: These compounds have a similar oxadiazole core but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide lies in its combination of the benzimidazole and oxadiazole rings with an iodophenyl group, providing a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H13IN6O2

Molecular Weight

460.23 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C17H13IN6O2/c18-10-5-7-11(8-6-10)20-14(25)9-24-13-4-2-1-3-12(13)21-17(24)15-16(19)23-26-22-15/h1-8H,9H2,(H2,19,23)(H,20,25)

InChI Key

WEOFQWWZRLXFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)I)C4=NON=C4N

Origin of Product

United States

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